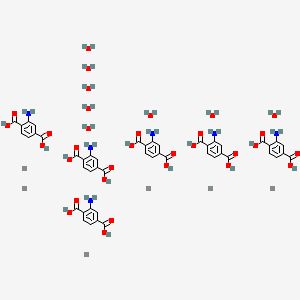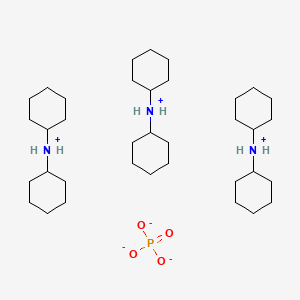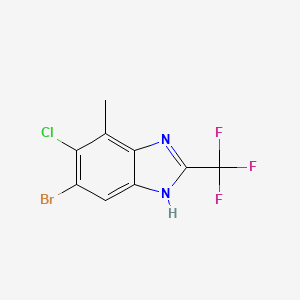
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes a boron-containing dioxaborolane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Triphenyl Groups: The triphenyl groups are introduced through a series of substitution reactions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin core.
Reduction: Reduction reactions can also occur, often leading to changes in the electronic structure of the porphyrin ring.
Substitution: The dioxaborolane group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products:
Oxidation Products: Oxidized porphyrin derivatives.
Reduction Products: Reduced porphyrin derivatives.
Substitution Products: Functionalized porphyrin derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Photocatalysis: The compound has been studied for its potential in photocatalytic applications, where it can enhance the efficiency of light-driven chemical reactions.
Biology and Medicine:
Photodynamic Therapy: Porphyrin derivatives, including this compound, are explored for use in photodynamic therapy, a treatment for cancer that involves light-activated drugs.
Industry:
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mecanismo De Acción
The mechanism by which 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin exerts its effects is largely dependent on its ability to absorb light and participate in electron transfer reactions. The porphyrin core can interact with various molecular targets, facilitating processes such as energy transfer and redox reactions. The dioxaborolane group can further modulate these interactions, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Tetraphenylporphyrin: A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-pyridyl)porphyrin: Another porphyrin derivative with pyridyl groups that enhance its solubility and reactivity.
Tetra(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxylic acid groups, often used in biomedical applications.
Uniqueness: 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin is unique due to the presence of the dioxaborolane group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions and functionalization.
Propiedades
Fórmula molecular |
C44H37BN4O2 |
|---|---|
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37BN4O2/c1-43(2)44(3,4)51-45(50-43)42-37-26-24-35(48-37)40(29-16-10-6-11-17-29)33-22-20-31(46-33)39(28-14-8-5-9-15-28)32-21-23-34(47-32)41(30-18-12-7-13-19-30)36-25-27-38(42)49-36/h5-27,46,49H,1-4H3 |
Clave InChI |
ZEJJPPPXVVFSRQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
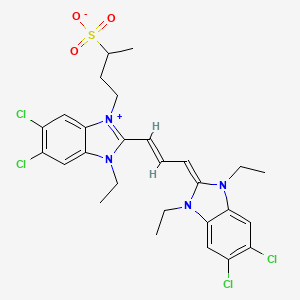
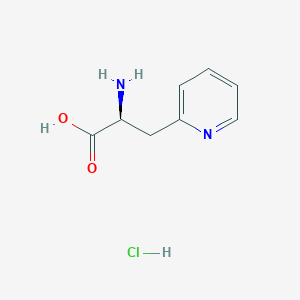
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
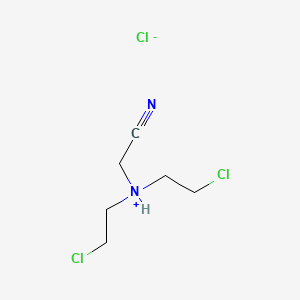

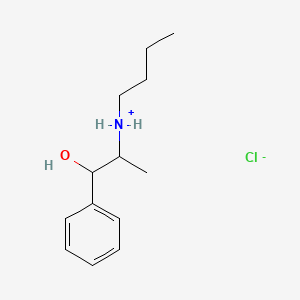
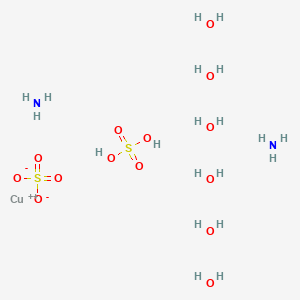
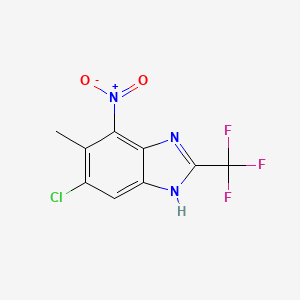
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

